1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This particular compound features a fluorinated indole moiety, which can enhance its biological activity and stability.
Preparation Methods
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with tryptamine and 4,5-dihydro-2-methyl-5-oxofuran-3-carbonsaeuremethylester.
Reaction Conditions: The reaction is carried out in the presence of ®-3,3’-bis(2,4,6-triisopropylphenyl)binol phosphoric acid in toluene at 110°C for approximately 50 minutes.
Intermediate Formation: The intermediate product is then treated with triethylamine in tetrahydrofuran to yield the final compound.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives:
Properties
Molecular Formula |
C20H26FN3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H26FN3O2/c1-13(2)5-7-22-20(26)15-9-19(25)24(12-15)8-6-14-11-23-18-4-3-16(21)10-17(14)18/h3-4,10-11,13,15,23H,5-9,12H2,1-2H3,(H,22,26) |
InChI Key |
XMHRTPZUOOCWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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